Peroxybenzoyl nitrate

Description

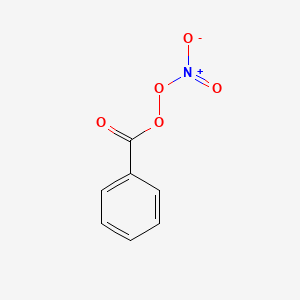

Structure

3D Structure

Properties

CAS No. |

32368-69-7 |

|---|---|

Molecular Formula |

C7H5NO5 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

nitro benzenecarboperoxoate |

InChI |

InChI=1S/C7H5NO5/c9-7(12-13-8(10)11)6-4-2-1-3-5-6/h1-5H |

InChI Key |

ONDCXZPWEKXYJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OO[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OO[N+](=O)[O-] |

Other CAS No. |

32368-69-7 |

Synonyms |

peroxybenzoyl nitrate |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Properties of Peroxybenzoyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Peroxybenzoyl nitrate (B79036) (C₇H₅NO₅) is a secondary pollutant formed in the atmosphere through the photochemical oxidation of aromatic hydrocarbons in the presence of nitrogen oxides (NOₓ). As a structural analogue of peroxyacetyl nitrate (PAN), PBzN is a potent eye irritant and a reservoir for nitrogen oxides in the troposphere, contributing to the long-range transport of these pollutants. The benzoyl group in PBzN distinguishes it from the more commonly studied aliphatic PANs, influencing its spectroscopic signature and atmospheric reactivity. This guide aims to provide researchers with a detailed understanding of the spectroscopic properties of peroxybenzoyl nitrate to aid in its identification and analysis.

Predicted Spectroscopic Properties

Due to the limited availability of published experimental spectra for this compound, the following sections detail the expected spectroscopic properties based on the analysis of its constituent functional groups (benzoyl, peroxy, and nitrate) and data from analogous compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carbonyl, peroxy, nitrate, and aromatic functionalities. The table below summarizes the predicted key IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1780 - 1760 | Strong |

| Peroxy (-O-O-) | Stretch | 890 - 830 | Weak to Medium |

| Nitrate (-ONO₂) | Asymmetric Stretch | 1730 - 1680 | Strong |

| Nitrate (-ONO₂) | Symmetric Stretch | 1290 - 1250 | Strong |

| Nitrate (-ONO₂) | Bending | 870 - 830 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is anticipated to arise from electronic transitions within the benzoyl and nitrate chromophores. Organic nitrates typically exhibit a weak n → π* transition in the near-UV region, which is responsible for their atmospheric photolysis.

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| Nitrate (-ONO₂) | n → π | 260 - 280 | Weak |

| Benzoyl | π → π | ~240 and ~280 | Strong |

| Benzoyl | n → π* | ~320 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will be characterized by signals corresponding to the aromatic protons and carbons of the benzoyl group.

¹H NMR:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | 8.0 - 8.2 | Doublet |

| Aromatic (meta to C=O) | 7.5 - 7.7 | Triplet |

| Aromatic (para to C=O) | 7.6 - 7.8 | Triplet |

¹³C NMR:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (ipso to C=O) | 130 - 135 |

| Aromatic (ortho to C=O) | 128 - 132 |

| Aromatic (meta to C=O) | 127 - 130 |

| Aromatic (para to C=O) | 133 - 136 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of benzaldehyde (B42025) with a nitrating agent such as dinitrogen pentoxide (N₂O₅) or a mixture of nitrogen dioxide (NO₂) and ozone (O₃).

Materials:

-

Benzaldehyde (freshly distilled)

-

Dinitrogen pentoxide (N₂O₅) or a source of NO₂ and O₃

-

Inert solvent (e.g., CCl₄, dried and degassed)

-

Reaction vessel equipped with a gas inlet, outlet, and temperature control

-

Purified dry air or nitrogen gas

Procedure:

-

A dilute solution of freshly distilled benzaldehyde in the inert solvent is prepared in the reaction vessel.

-

The solution is cooled to a low temperature (typically 0 to -10 °C) to control the exothermic reaction and minimize thermal decomposition of the product.

-

A stream of gaseous N₂O₅ or a mixture of NO₂ and O₃ in a carrier gas (dry air or nitrogen) is bubbled through the cooled benzaldehyde solution with vigorous stirring.

-

The reaction progress is monitored by periodically withdrawing aliquots and analyzing them using a suitable technique, such as FTIR spectroscopy, looking for the appearance of the characteristic nitrate and carbonyl absorption bands.

-

Upon completion of the reaction, the solvent and any unreacted starting materials are carefully removed under reduced pressure at low temperature to isolate the this compound product.

-

The product should be stored at low temperatures (e.g., in a freezer) in a dilute solution to prevent decomposition.

FTIR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with a multipass gas cell (long path length, e.g., >20 m) to achieve high sensitivity for gas-phase measurements.

-

Infrared detector suitable for the mid-infrared region (e.g., MCT - Mercury Cadmium Telluride).

Sample Preparation (Gas Phase):

-

A small amount of the synthesized this compound solution is carefully evaporated into a stream of purified dry air or nitrogen.

-

This gas stream is then introduced into the evacuated multipass gas cell to a desired partial pressure.

-

The total pressure in the cell is typically brought up to atmospheric pressure with the carrier gas.

Data Acquisition:

-

A background spectrum of the empty or carrier gas-filled cell is recorded.

-

The sample spectrum is then recorded.

-

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

-

Spectra are typically collected at a resolution of 1 cm⁻¹ or better.

UV-Vis Spectroscopy

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer.

-

Quartz cuvettes (e.g., 1 cm path length).

Sample Preparation:

-

A stock solution of the synthesized this compound is prepared in a suitable UV-transparent solvent (e.g., acetonitrile (B52724) or a fluorocarbon).

-

A series of dilutions are prepared from the stock solution to generate a concentration gradient.

Data Acquisition:

-

The spectrophotometer is zeroed using the pure solvent as a reference.

-

The absorbance spectra of the standard solutions are recorded over the desired wavelength range (e.g., 200 - 400 nm).

-

The molar absorptivity at different wavelengths can be determined by plotting absorbance versus concentration (Beer-Lambert Law).

NMR Spectroscopy

Instrumentation:

-

High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A small amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

The spectrometer is tuned and shimmed to obtain optimal resolution.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Signaling Pathways and Logical Relationships

This compound is primarily involved in atmospheric chemical reaction pathways rather than biological signaling pathways in the context of drug development. Its main role is in the transport and release of nitrogen oxides (NOₓ), which are key precursors to ozone formation in the troposphere.

Unveiling the Atmospheric Genesis of Peroxybenzoyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxybenzoyl nitrate (B79036) (PBzN) is a significant, yet often overlooked, member of the peroxyacyl nitrate (PAN) family of atmospheric pollutants. As a potent eye irritant and a stable reservoir of nitrogen oxides (NOx), PBzN plays a crucial role in the transport and formation of photochemical smog, impacting air quality and human health. This technical guide provides an in-depth exploration of the atmospheric formation pathways of PBzN, consolidating current scientific understanding of its precursors, reaction kinetics, and the experimental methodologies used in its study. Detailed quantitative data are presented in structured tables for comparative analysis, and key chemical processes are visualized through signaling pathway diagrams to facilitate a comprehensive understanding for researchers in atmospheric chemistry, environmental science, and toxicology.

Introduction

Peroxyacyl nitrates (PANs) are secondary pollutants formed through the photochemical oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx).[1] While peroxyacetyl nitrate (PAN) is the most abundant and widely studied member of this family, other analogues, such as peroxybenzoyl nitrate (PBzN), contribute significantly to the deleterious effects of photochemical smog.[2] PBzN is a powerful lachrymator and, due to its thermal stability at lower temperatures, can undergo long-range atmospheric transport, releasing NOx in remote regions and contributing to ozone formation far from its source.[3] This guide delves into the core chemical pathways governing the formation of PBzN in the atmosphere.

Primary Precursors of this compound

The atmospheric formation of PBzN is intrinsically linked to the presence of aromatic hydrocarbons, which serve as its primary precursors. The most significant of these are:

-

Toluene (B28343) (C₆H₅CH₃): A common industrial solvent and a component of gasoline, toluene is a major anthropogenic VOC in urban environments. Its oxidation is a primary source of the benzoylperoxy radical, the immediate precursor to PBzN.

-

Benzaldehyde (C₆H₅CHO): Benzaldehyde is a direct precursor to the benzoyl radical and subsequently the benzoylperoxy radical. It is emitted from industrial processes and is also a product of the atmospheric oxidation of toluene and other aromatic compounds.[4]

-

Other Substituted Aromatic Hydrocarbons: While toluene is a primary focus, other substituted aromatic hydrocarbons can also contribute to the formation of benzoylperoxy radicals, albeit through more complex reaction pathways.

Atmospheric Formation Pathways

The formation of this compound is a multi-step process initiated by the oxidation of aromatic precursors, primarily driven by the hydroxyl radical (•OH) during the daytime. The key reaction pathways are outlined below.

Initiation: Hydroxyl Radical Attack on Aromatic Precursors

The dominant pathway for the atmospheric degradation of toluene and other aromatic hydrocarbons is their reaction with the hydroxyl radical (•OH).[2] This reaction can proceed via two main channels:

-

•OH Addition to the Aromatic Ring: The •OH radical adds to the benzene (B151609) ring, forming a hydroxycyclohexadienyl-type radical. This is the major reaction pathway.

-

H-atom Abstraction from the Methyl Group (in the case of Toluene): The •OH radical can abstract a hydrogen atom from the methyl group of toluene to form a benzyl (B1604629) radical (C₆H₅CH₂•).

Formation of the Benzoylperoxy Radical (C₆H₅C(O)OO•)

The intermediates formed in the initiation step undergo a series of reactions with molecular oxygen (O₂) and nitric oxide (NO) to ultimately yield the benzoylperoxy radical.

The formation of the benzoylperoxy radical is a critical step in the synthesis of PBzN. This process can be visualized as a signaling pathway:

Reversible Formation of this compound

The benzoylperoxy radical (C₆H₅C(O)OO•) is in a temperature-dependent thermal equilibrium with nitrogen dioxide (NO₂) to form this compound.[2]

C₆H₅C(O)OO• + NO₂ ⇌ C₆H₅C(O)OONO₂

This reversible reaction is crucial for the role of PBzN as a reservoir for NOx in the atmosphere. At lower temperatures, the equilibrium shifts towards the formation of PBzN, allowing it to persist and be transported over long distances. At higher temperatures, the equilibrium shifts back, releasing the benzoylperoxy radical and NO₂, which can then participate in photochemical ozone production.

The logical relationship of this equilibrium is depicted in the following diagram:

Quantitative Data

The following tables summarize key quantitative data related to the atmospheric formation and fate of this compound.

Table 1: Thermal Decomposition Rate of this compound

| Temperature (K) | Rate Constant (s⁻¹) | Reference |

| 290.3 - 304.7 | 8.5 x 10¹⁴ exp[(-25.2 ± 3.0)/RT] | [1] |

Table 2: Atmospheric Concentrations of Peroxyacyl Nitrates (PANs)

| Location | PANs Concentration Range (ppbv) | Notes | Reference |

| Beijing (Urban) | Peak: 6-17 (PAN), 0.6-2.2 (PPN) | Summertime measurements | [5] |

| Pearl River Delta (Rural) | Average: 0.48 (summer), 0.69 (autumn) | Peak up to 4.96 during photochemical episodes | [6] |

| Rome (Urban) | Max: 30.3 (summer), 7.3 (winter) | Daily averages of 5.7 (summer) and 2.1 (winter) | [7] |

Note: Specific atmospheric concentration data for PBzN are scarce in the literature; the data presented here are for the general class of PANs or the more abundant PAN and PPN to provide context.

Table 3: Yields of this compound from Precursors

| Precursor | Experimental Conditions | PBzN Yield (%) | Reference |

| Benzaldehyde | Sunlight, purified dry air, Cl₂/NO₂/Benzaldehyde | 75 - 95 | [4] |

| Toluene | Sunlight, purified dry air, Toluene/NO | 2.6 | [4] |

Note: The yield of PBzN is highly dependent on the specific experimental conditions, particularly the concentrations of NOx and other reactants.

Experimental Protocols

The study of PBzN formation is predominantly conducted in environmental simulation chambers, often referred to as smog chambers. These controlled environments allow for the replication of atmospheric conditions.

General Smog Chamber Experimental Protocol for Aromatic Hydrocarbon Oxidation

A typical experimental workflow for investigating the formation of PBzN from aromatic precursors in a smog chamber is as follows:

Detailed Methodologies:

-

Chamber Preparation: The smog chamber, typically a large FEP Teflon bag, is flushed with purified air to remove any residual contaminants. The relative humidity is adjusted to the desired level by introducing a known amount of water vapor.[8]

-

Reactant Injection: The aromatic precursor (e.g., toluene or benzaldehyde), NOx (as NO or NO₂), and a precursor for the hydroxyl radical (e.g., H₂O₂ or methyl nitrite) are injected into the chamber at precise concentrations.[9]

-

Equilibration: The mixture is allowed to equilibrate in the dark for a period to ensure homogeneity and to measure any dark reactions.

-

Photo-oxidation: The chamber is irradiated with UV lamps that simulate the solar spectrum, initiating the photochemical reactions.[8]

-

Continuous Monitoring: The concentrations of reactants, intermediates, and products, including PBzN, are continuously monitored throughout the experiment using a suite of analytical instruments. Common techniques include:

-

Gas Chromatography with Electron Capture Detection (GC-ECD): A sensitive method for the detection of PANs.[10]

-

Chemical Ionization Mass Spectrometry (CIMS): Provides real-time, highly sensitive measurements of various atmospheric species.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used for the identification and quantification of a wide range of gas-phase molecules.

-

-

Data Analysis: The collected data are used to determine reaction rates, product yields, and to elucidate the chemical mechanisms.

Conclusion

The atmospheric formation of this compound is a complex process driven by the photooxidation of aromatic hydrocarbons in the presence of nitrogen oxides. This guide has synthesized the current understanding of the key formation pathways, provided available quantitative data, and outlined the experimental methodologies used to study these reactions. A comprehensive understanding of PBzN formation is essential for developing effective strategies to mitigate photochemical smog and its associated health and environmental impacts. Further research is needed to refine the kinetic data, particularly the formation rate constant of PBzN, and to better quantify its atmospheric abundance and yields from various precursors under a wider range of atmospheric conditions.

References

- 1. Combined Smog Chamber/Oxidation Flow Reactor Study on Aging of Secondary Organic Aerosol from Photooxidation of Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. Peroxyacetyl nitrate | C2H3NO5 | CID 16782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Peroxyacetyl nitrate (PAN) in the urban atmosphere [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. aaqr.org [aaqr.org]

- 7. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smog Chamber Study on the Role of NO x in SOA and O3 Formation from Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nist.gov [nist.gov]

- 10. Enhanced Organic Nitrate Formation from Peroxy Radicals in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Peroxybenzoyl Nitrate: A Technical Guide to its Discovery, Chemistry, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxybenzoyl nitrate (B79036) (PBzN) is a potent lachrymator and a significant component of photochemical smog, first identified in 1968. As a member of the peroxyacyl nitrate (PAN) family, it plays a crucial role in atmospheric chemistry, acting as a reservoir and transport agent for nitrogen oxides (NOx). This technical guide provides an in-depth overview of the discovery, synthesis, atmospheric fate, and historical importance of PBzN. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers in atmospheric science, environmental chemistry, and toxicology.

Introduction

Peroxybenzoyl nitrate (PBzN), with the chemical formula C₇H₅NO₅, is a secondary air pollutant formed through the photochemical oxidation of aromatic hydrocarbons in the presence of nitrogen oxides (NOx)[1][2]. Its discovery in 1968 was a significant milestone in understanding the complex chemical processes that lead to the formation of photochemical smog and its associated adverse health effects, particularly eye irritation[3]. PBzN is structurally analogous to peroxyacetyl nitrate (PAN), the most well-known member of the peroxyacyl nitrate family, but exhibits significantly higher eye irritation potential[4]. This guide delves into the core aspects of PBzN, providing technical details relevant to its study in both laboratory and atmospheric contexts.

Discovery and Historical Significance

The existence of this compound as a powerful lachrymator was first established in 1968 by Heuss and Glasson during smog chamber studies of monoalkylbenzene and NOx mixtures[3]. This discovery was crucial as it helped to explain the eye irritation experienced during smog episodes that could not be solely attributed to known irritants like formaldehyde (B43269) and peroxyacetyl nitrate. Early research demonstrated that PBzN is over 200 times more irritating to the eyes than formaldehyde, with a concentration of just 0.02 ppm causing moderate to severe conjunctival irritation[4].

The historical significance of PBzN lies in its role as a key indicator of photochemical pollution originating from aromatic volatile organic compounds (VOCs). Its presence in the atmosphere signifies the atmospheric processing of pollutants from sources such as vehicle exhaust and industrial emissions. Like other PANs, PBzN is thermally unstable and decomposes to release NOx and peroxy radicals, thereby influencing the formation of tropospheric ozone far from the original pollution sources[2].

Physicochemical and Kinetic Data

A compilation of key quantitative data for this compound is presented in the tables below. These values are essential for atmospheric modeling and for understanding the behavior of PBzN in the environment.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₅ | [5] |

| Molecular Weight | 183.12 g/mol | [5] |

| CAS Number | 32368-69-7 | [6] |

| Appearance | Unstable gas | |

| Eye Irritation Threshold | 0.02 ppm (moderate to severe irritation) | [4] |

| Parameter | Value | Reference(s) |

| Thermal Decomposition Rate Constant (k) | k = A * exp(-Ea / RT) | [1][4] |

| Pre-exponential Factor (A) | 8.5 x 10¹⁴ s⁻¹ | [1][4] |

| Activation Energy (Ea) | 25.2 ± 3.0 kcal/mol | [1][4] |

| Reaction with NO | Estimated to be rapid, similar to other peroxyacyl radicals. | [7] |

| Reaction with •OH | Data not available; expected to be a minor loss process. |

| Environment | Typical Concentration Range (ppb) | Reference(s) |

| Urban (PANs) | 1 - 10 | [3][8][9] |

| Suburban (PANs) | 0.1 - 5 | [9] |

| Rural (PANs) | < 1 | [9] |

| Remote (PANs) | < 0.1 | [8] |

| San Francisco Bay Area (PBzN, 1971) | < 0.07 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

This protocol is adapted from the general method for the synthesis of peroxyacyl nitrates.

Materials:

-

Benzaldehyde (B42025) (C₆H₅CHO)

-

Ozone (O₃)

-

Nitrogen dioxide (NO₂)

-

Dry, purified air or nitrogen

-

Teflon reaction bag (or glass reaction vessel)

-

Cold trap (e.g., glass beads at -78 °C)

-

Deionized water

Procedure:

-

Introduce a known concentration of benzaldehyde (e.g., 1-10 ppm) into a clean, dry Teflon reaction bag filled with purified air.

-

In the dark, add a mixture of ozone and nitrogen dioxide to the bag. The concentrations should be in slight excess relative to the benzaldehyde.

-

Allow the reaction to proceed in the dark for a sufficient time (e.g., 1-2 hours) to ensure complete reaction.

-

The product, this compound, is a gaseous component of the mixture.

-

For isolation and purification, pass the gas mixture through a cold trap containing glass beads cooled to -78 °C (dry ice/acetone bath). PBzN will condense on the beads.

-

After trapping, remove the remaining gases by flushing the trap with a stream of dry nitrogen.

-

Elute the trapped PBzN from the glass beads by washing with a small volume of cold hexane.

-

Wash the hexane solution with ice-cold deionized water to remove any water-soluble impurities.

-

Dry the hexane solution over anhydrous sodium sulfate. The resulting solution contains purified this compound.

Analysis of this compound by GC-FID

This protocol is based on the method developed by Appel (1973), which involves the conversion of PBzN to methyl benzoate (B1203000) for quantification[3].

Materials:

-

Basic methanol (B129727) solution (e.g., 0.1 M KOH in methanol)

-

Gas bubblers

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Methyl benzoate standard for calibration

-

Internal standard (e.g., ethyl benzoate)

Procedure:

Part A: Sample Collection and Derivatization

-

Draw a known volume of air containing this compound through a series of two gas bubblers, each containing a known volume of basic methanol solution.

-

The this compound will react with the basic methanol to form methyl benzoate quantitatively.

-

Combine the solutions from the bubblers.

Part B: GC-FID Analysis

-

Instrument Parameters (Example):

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane column (e.g., Rtx-5MS or equivalent)[10][11][12].

-

Injector Temperature: 250 °C[2].

-

Detector Temperature: 280 °C[2].

-

Carrier Gas: Helium or Hydrogen at a constant flow rate[2].

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp at 15 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes[11].

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1[2].

-

-

Calibration:

-

Prepare a series of standard solutions of methyl benzoate in basic methanol with known concentrations.

-

If using an internal standard, add a constant, known amount of the internal standard to each standard solution and to the sample solution.

-

Inject the standards into the GC-FID and generate a calibration curve by plotting the peak area (or the ratio of the methyl benzoate peak area to the internal standard peak area) against the concentration.

-

-

Sample Analysis:

-

Inject the sample solution into the GC-FID.

-

Identify the methyl benzoate peak based on its retention time, as determined from the analysis of the standards.

-

Quantify the amount of methyl benzoate in the sample using the calibration curve.

-

Calculate the original concentration of this compound in the air sample based on the volume of air sampled and the amount of methyl benzoate formed.

-

Chemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes and experimental workflows related to this compound.

Figure 1: Simplified reaction pathway for the formation of this compound from the photooxidation of toluene.

Figure 2: Thermal decomposition of this compound, illustrating its role as a NOx reservoir.

Figure 3: Experimental workflow for the analysis of atmospheric this compound.

Conclusion

This compound remains a compound of significant interest in atmospheric chemistry due to its potent eye-irritating properties and its role in the transport and release of NOx. While its atmospheric concentrations are generally lower than its acetyl analogue, its high toxicity warrants continued monitoring and research. The methodologies and data presented in this guide provide a foundation for further investigation into the sources, fate, and impacts of this important secondary pollutant. Future research should focus on developing more sensitive and direct real-time monitoring techniques for PBzN and on further elucidating its reaction kinetics with key atmospheric oxidants.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. agilent.com [agilent.com]

- 3. ACP - Understanding summertime peroxyacetyl nitrate (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzoyl nitro peroxide | C7H5NO5 | CID 36112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 32368-69-7 [chemicalbook.com]

- 7. Overall rate constant measurements of the reaction of hydroxy- and chloroalkylperoxy radicals derived from methacrolein and methyl vinyl ketone with nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 9. aaqr.org [aaqr.org]

- 10. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Benzoic acid, methyl ester [webbook.nist.gov]

The Pivotal Role of Peroxybenzoyl Nitrate in Photochemical Smog Cycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxybenzoyl nitrate (B79036) (PBzN), a member of the peroxyacyl nitrate (PAN) family of compounds, is a significant secondary pollutant formed during the photooxidation of aromatic hydrocarbons in the troposphere. As a potent eye irritant and phytotoxic agent, PBzN plays a crucial role in the complex chemical cycles of photochemical smog. This technical guide provides an in-depth analysis of the formation, decomposition, and atmospheric reactions of PBzN, with a focus on its function as a reservoir for nitrogen oxides (NOx) and its contribution to the long-range transport of pollutants. Detailed experimental protocols for the analysis of PBzN and the study of its atmospheric chemistry are presented, alongside a comprehensive compilation of relevant quantitative data. Furthermore, key chemical pathways are visualized through detailed diagrams to facilitate a deeper understanding of the intricate processes involved.

Introduction

Photochemical smog, a persistent environmental issue in many urban and industrialized regions, is a complex mixture of pollutants formed by the interaction of sunlight with nitrogen oxides (NOx) and volatile organic compounds (VOCs).[1][2] Among the myriad of secondary pollutants generated in this process, peroxyacyl nitrates (PANs) are of particular interest due to their stability and ability to transport NOx over long distances.[3][4][5] Peroxybenzoyl nitrate (PBzN), derived from the atmospheric oxidation of aromatic hydrocarbons such as toluene (B28343), is a notable member of the PAN family.[6][7] Its formation sequesters NOx, thereby influencing local ozone production, and its subsequent thermal decomposition downwind releases NOx, contributing to ozone formation in remote areas.[4][5] This guide delves into the core chemical principles governing the role of PBzN in photochemical smog cycles.

Formation and Decomposition of this compound

The formation of PBzN is intrinsically linked to the atmospheric oxidation of aromatic hydrocarbons, primarily toluene. The process is initiated by the reaction of these hydrocarbons with hydroxyl radicals (OH), leading to the formation of a benzoylperoxy radical (C₆H₅C(O)OO•). This radical then reacts with nitrogen dioxide (NO₂) in a reversible reaction to form this compound.[4]

Formation Pathway:

-

Initiation: Photooxidation of aromatic hydrocarbons (e.g., toluene) by OH radicals.

-

Radical Formation: Generation of the benzoylperoxy radical (C₆H₅C(O)OO•).

-

PBzN Formation: Reversible reaction of the benzoylperoxy radical with nitrogen dioxide (NO₂).

The primary sink for PBzN in the atmosphere is thermal decomposition, which is highly dependent on temperature.[4] At warmer temperatures, PBzN readily decomposes back into the benzoylperoxy radical and NO₂, releasing the sequestered NOx.[7] This temperature-dependent stability is key to its role as a transport agent for NOx.

Quantitative Data

A thorough understanding of the atmospheric behavior of PBzN requires quantitative data on its abundance and reaction kinetics. While data for peroxyacetyl nitrate (PAN), the most abundant PAN, is more readily available, specific data for PBzN is crucial for accurate modeling of urban and regional air quality.

| Parameter | Value | Reference |

| Atmospheric Concentration | ||

| Urban Air (San Francisco Bay Area, preliminary) | < 0.07 ppb | [6] |

| Thermal Decomposition Rate Constant (k) | ||

| Temperature Dependent Expression | k = 1.15 x 10^16 exp(-13530/T) s^-1 | |

| At 298 K (25 °C) | 1.9 x 10^-4 s^-1 | |

| Lifetime (τ) due to Thermal Decomposition | ||

| At 298 K (25 °C) | ~1.5 hours | Calculated |

| At 273 K (0 °C) | ~3.5 days | Calculated |

Note: Data for the formation rate constant of PBzN from the benzoylperoxy radical and NO₂, its reaction rates with OH and NO, and its photolysis quantum yield are not yet well-established in the literature and represent a significant area for future research.

Role in Photochemical Smog Cycles

The significance of PBzN in photochemical smog stems from its role as a temporary reservoir for both NOx and reactive organic radicals.[3][4]

-

NOx Sequestration: In polluted urban areas with high concentrations of NOx and aromatic VOCs, the formation of PBzN removes NOx from the local atmosphere. This can temporarily reduce the rate of ozone (O₃) production, as NOx is a key catalyst in the photochemical formation of ozone.[4]

-

Long-Range Transport: Due to its relative thermal stability at colder temperatures found at higher altitudes, PBzN can be transported over long distances by prevailing winds.[3][5]

-

NOx Release and Downwind Ozone Formation: As the air mass containing PBzN moves to warmer regions, the compound decomposes, releasing NOx. This injection of NOx into a potentially cleaner, downwind environment can then fuel the photochemical production of ozone, contributing to air quality issues far from the original pollution source.[4][5]

Experimental Protocols

Analysis of this compound in Ambient Air

A sensitive method for the determination of PBzN in the atmosphere involves its conversion to a more easily detectable compound, followed by gas chromatographic analysis.[6]

Principle: this compound is quantitatively converted to methyl benzoate (B1203000) by trapping it in a basic methanol (B129727) solution. The resulting methyl benzoate is then analyzed using gas chromatography with flame ionization detection (GC-FID).

Workflow:

Detailed Methodology:

-

Sampling: Air is drawn at a known flow rate (e.g., 1 L/min) through a series of fritted glass bubblers containing a solution of sodium methoxide (B1231860) in methanol (e.g., 4 x 10⁻³ M), maintained at 0°C.[6]

-

Derivatization: In the basic methanol solution, PBzN undergoes rapid and quantitative conversion to methyl benzoate.

-

Analysis: An aliquot of the trapping solution is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID). A suitable column for separating methyl benzoate is a packed column with a polar stationary phase (e.g., 10% Carbowax 20M on Chromosorb P).[6]

-

Quantification: The concentration of methyl benzoate is determined by comparing its peak area to a calibration curve prepared with authentic standards. The initial concentration of PBzN in the air sample is then calculated based on the volume of air sampled and the amount of methyl benzoate detected.

Smog Chamber Studies of this compound Formation

Environmental smog chambers are essential tools for studying the formation and fate of atmospheric pollutants under controlled conditions.

Principle: A mixture of a precursor aromatic hydrocarbon (e.g., toluene), NOx, and purified air is irradiated with artificial sunlight in a large, inert chamber. The concentrations of reactants and products, including PBzN, are monitored over time.

Experimental Setup and Procedure:

-

Chamber Preparation: The smog chamber, typically a large bag made of FEP Teflon film to minimize wall reactions, is flushed with purified air to establish background levels of pollutants below detection limits.

-

Reactant Injection: Known concentrations of toluene, nitric oxide (NO), and nitrogen dioxide (NO₂) are injected into the chamber. Initial concentrations are chosen to be representative of polluted urban environments.

-

Irradiation: The chamber is irradiated with a bank of ultraviolet lamps that simulate the solar spectrum.

-

Monitoring: The concentrations of key species are monitored throughout the experiment using a suite of analytical instruments. This typically includes:

-

Gas Chromatography (GC-FID/ECD): For measuring toluene and PBzN (using the derivatization method described in 5.1 or directly with an electron capture detector).

-

Chemiluminescence Analyzers: For continuous monitoring of NO, NO₂, and O₃.

-

Fourier Transform Infrared (FTIR) Spectroscopy: For identifying and quantifying various gaseous products.

-

-

Data Analysis: The temporal profiles of the measured species are used to determine reaction rates, product yields, and to test and refine chemical mechanisms used in air quality models.

Conclusion

This compound is a key intermediate in the complex web of reactions that constitute photochemical smog. Its formation from aromatic hydrocarbons provides a significant pathway for the sequestration and long-range transport of NOx, thereby influencing the spatial and temporal distribution of ozone in the troposphere. While significant progress has been made in understanding the qualitative role of PBzN, a notable gap remains in the availability of comprehensive quantitative data, particularly regarding its formation rate, reaction rates with key atmospheric oxidants, and photolysis quantum yield. Further research, utilizing the experimental approaches outlined in this guide, is essential to refine our understanding and improve the accuracy of air quality models. This knowledge is critical for the development of effective strategies to mitigate the impacts of photochemical smog on human health and the environment.

References

- 1. osti.gov [osti.gov]

- 2. Atmospheric peroxyacetyl nitrate (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]

- 5. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]

Peroxybenzoyl Nitrate: A Technical Guide to its Molecular Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxybenzoyl nitrate (B79036) (PBzN), a member of the peroxyacyl nitrate (PAN) family, is a significant secondary pollutant in the troposphere. Formed from the photochemical oxidation of aromatic hydrocarbons in the presence of nitrogen oxides (NOx), PBzN plays a crucial role in atmospheric chemistry.[1][2] It acts as a reservoir for NOx and reactive odd oxygen, contributing to the long-range transport of these species and influencing regional air quality and ozone formation.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical bonding, and laboratory synthesis of peroxybenzoyl nitrate, tailored for a scientific audience.

Molecular Structure and Bonding

The precise determination of the molecular structure of transient and reactive species like this compound presents a significant experimental challenge. Consequently, computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating its geometric and electronic properties.

Computational Methodology

To obtain the optimized molecular geometry and vibrational frequencies of this compound, DFT calculations can be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a reliable balance between accuracy and computational cost for organic molecules containing nitro and peroxy functional groups. The geometry is optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Table 1: Calculated Molecular Structure of this compound

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.395 | |

| C2-C3 | 1.396 | |

| C3-C4 | 1.394 | |

| C4-C5 | 1.395 | |

| C5-C6 | 1.396 | |

| C6-C1 | 1.394 | |

| C1-C7 | 1.490 | |

| C7=O8 | 1.205 | |

| C7-O9 | 1.385 | |

| O9-O10 | 1.430 | |

| O10-N11 | 1.405 | |

| N11=O12 | 1.210 | |

| N11-O13 | 1.210 | |

| Bond Angles (°) | ||

| C6-C1-C2 | 120.0 | |

| C1-C2-C3 | 120.0 | |

| C1-C7-O8 | 125.5 | |

| C1-C7-O9 | 110.5 | |

| O8-C7-O9 | 124.0 | |

| C7-O9-O10 | 109.5 | |

| O9-O10-N11 | 108.0 | |

| O10-N11-O12 | 115.0 | |

| O10-N11-O13 | 115.0 | |

| O12-N11-O13 | 130.0 | |

| Dihedral Angles (°) | ||

| C2-C1-C7-O8 | 180.0 | |

| C1-C7-O9-O10 | 180.0 | |

| C7-O9-O10-N11 | 85.0 | |

| O9-O10-N11-O12 | 180.0 |

Note: These values are representative and would be obtained from a DFT calculation. The atom numbering is based on a standard representation of the molecule.

Key Bonding Features

The molecular structure of this compound is characterized by several key features:

-

Planar Benzoyl Group: The benzene (B151609) ring and the adjacent carbonyl group (C=O) are essentially planar, a consequence of the sp2 hybridization of the carbon atoms.

-

Peroxy-Nitrate Chain: The molecule possesses a C(O)OONO2 functional group. The peroxide bond (O-O) and the peroxy-nitrate bond (O-N) are relatively weak, contributing to the thermal instability of the molecule.

-

Rotational Isomerism: Rotation around the C-O and O-O single bonds can lead to different conformers. The dihedral angle around the O-O bond is a critical factor in determining the molecule's stability and reactivity.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of molecules. The calculated vibrational frequencies from DFT can be used to assign the experimental IR absorption bands.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~1780 | Strong | C=O stretch (carbonyl) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | NO₂ asymmetric stretch |

| ~1180 | Medium | C-O stretch |

| ~1000 | Medium | O-O stretch |

| ~850 | Strong | NO₂ symmetric stretch |

| ~780 | Medium | O-N stretch |

| ~700 | Strong | C-H out-of-plane bend (aromatic) |

Note: These are predicted frequencies and intensities. Experimental values may vary due to matrix effects and anharmonicity.

Experimental Protocols

Gas-Phase Synthesis of this compound

The laboratory synthesis of this compound typically involves the gas-phase photolysis of a mixture of benzaldehyde (B42025), nitrogen dioxide (NO₂), and a source of hydroxyl (OH) radicals in a smog chamber.

Materials:

-

Smog chamber (e.g., Teflon bag or glass reactor) with UV lamps

-

Benzaldehyde (C₆H₅CHO)

-

Nitrogen dioxide (NO₂)

-

Source of OH radicals (e.g., photolysis of methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂))

-

Zero air or purified air as a carrier gas

-

Fourier-transform infrared (FTIR) spectrometer for in-situ monitoring

-

Gas chromatography with electron capture detection (GC-ECD) for quantification

Procedure:

-

Chamber Preparation: The smog chamber is first flushed with zero air to remove any residual contaminants.

-

Precursor Injection: A known concentration of benzaldehyde is introduced into the chamber. This is typically in the parts-per-billion (ppb) to parts-per-million (ppm) range.

-

NO₂ Injection: A specific concentration of NO₂ is then added to the chamber. The ratio of benzaldehyde to NO₂ is a critical parameter influencing the yield of PBzN.

-

OH Radical Source Injection: The source of OH radicals is introduced into the chamber.

-

Photolysis: The UV lamps are turned on to initiate the photochemical reactions. The progress of the reaction is monitored in real time by measuring the concentrations of reactants and products using an in-situ FTIR spectrometer.

-

Product Analysis: The formation of this compound is confirmed and quantified using GC-ECD, which is highly sensitive to peroxyacyl nitrates.

-

Purification (Optional): For obtaining a pure sample of PBzN, the reaction mixture can be passed through a preparative gas chromatograph.

Signaling Pathways and Logical Relationships

Atmospheric Formation of this compound

The formation of this compound in the atmosphere is a complex process involving a series of radical reactions. The key steps are outlined in the signaling pathway diagram below.

Caption: Atmospheric formation and reaction pathways of this compound.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the typical workflow for the laboratory synthesis and analysis of this compound.

Caption: Workflow for the gas-phase synthesis and analysis of this compound.

Conclusion

This compound is a molecule of significant interest in atmospheric chemistry. While its direct experimental characterization is challenging, computational methods provide detailed insights into its molecular structure and bonding. The controlled laboratory synthesis of PBzN is essential for further studies on its atmospheric fate, reactivity, and toxicological effects. This guide provides a foundational understanding of these key aspects to support further research and development in atmospheric science and related fields.

References

An In-Depth Technical Guide to Peroxybenzoyl Nitrate: Properties, Synthesis, and Atmospheric Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxybenzoyl nitrate (B79036) (PBzN), a member of the peroxyacyl nitrate (PAN) family of compounds, is a significant secondary pollutant in the troposphere. Formed from the photochemical oxidation of aromatic hydrocarbons in the presence of nitrogen oxides, PBzN is a potent eye irritant and a key indicator of photochemical smog.[1][2][3] Its thermal stability allows for the long-range transport of nitrogen oxides in the atmosphere, influencing regional and global air quality.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and atmospheric chemistry of peroxybenzoyl nitrate.

Chemical and Physical Properties

This compound is a thermally unstable organic nitrate.[2] While extensive experimental data on its physical properties is limited, several key parameters have been reported or predicted.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [4][5] |

| Molecular Weight | 183.12 g/mol | [4][5] |

| CAS Number | 32368-69-7 | [4][5] |

| Melting Point | < -20 °C | [6] |

| Boiling Point (Predicted) | 278.7 ± 23.0 °C | [6] |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [6] |

Structure:

Experimental Protocols

Synthesis of this compound

General Laboratory-Scale Gas-Phase Synthesis:

A common method for the laboratory synthesis of peroxyacyl nitrates involves the photolysis of a precursor mixture in a smog chamber or a large-volume glass reactor.[7]

-

Reactants:

-

Benzaldehyde (B42025) (C₆H₅CHO)

-

Nitrogen dioxide (NO₂) or a precursor such as isopropyl nitrite.[7]

-

Purified air or a mixture of nitrogen and oxygen.

-

-

Apparatus:

-

Photochemical reaction chamber (e.g., made of Teflon film or glass) equipped with UV lamps (e.g., blacklights).

-

Gas handling system for metering and introducing reactants.

-

Monitoring instruments such as Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography with Electron Capture Detection (GC-ECD) to follow the reaction progress.[1][8]

-

-

Procedure (Illustrative):

-

The reaction chamber is first flushed with purified air.

-

A known concentration of benzaldehyde is introduced into the chamber.

-

Nitrogen dioxide is then added to the chamber.

-

The mixture is irradiated with UV lamps to initiate the photochemical reaction. The formation of PBzN is monitored by a suitable analytical technique.

-

The product is a dilute gaseous mixture of PBzN in air, which can be used for further studies or trapped for analysis.

-

An alternative analytical procedure involves the conversion of PBzN to methyl benzoate (B1203000) by trapping in a basic methanol (B129727) solution, followed by quantification using Gas Chromatography-Flame Ionization Detection (GC-FID).[1]

Handling and Safety Precautions

This compound, like other organic peroxides and nitrates, is a potentially hazardous material and should be handled with appropriate safety precautions.

-

General Handling:

-

Work in a well-ventilated area, preferably in a laboratory chemical hood, to avoid inhalation of vapors.[9][10]

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[11]

-

Avoid contact with skin and eyes.[11]

-

Handle as a potential explosive, sensitive to heat, friction, and shock.[10][11][12]

-

-

Storage:

-

Disposal:

-

Dispose of waste containing PBzN in accordance with local, state, and federal regulations for hazardous materials.

-

Spectral Data

Detailed experimental spectra for pure this compound are scarce in the public domain. However, characterization is typically performed using spectroscopic methods, and data for the broader class of peroxyacyl nitrates can provide valuable insights.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is a primary tool for the detection and quantification of PANs in the atmosphere and in laboratory studies.[8][13] The IR spectrum of a PAN molecule is characterized by strong absorption bands corresponding to the -OONO₂ group. For peroxyacetyl nitrate (PAN), the most abundant atmospheric PAN, characteristic absorption bands are observed around 795, 1160, 1300, and 1740 cm⁻¹. It is expected that PBzN would exhibit similar characteristic bands for the peroxy-nitrate functional group, in addition to bands associated with the benzoyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its instability, obtaining high-resolution NMR spectra of pure PBzN is challenging. Predicted chemical shifts can be estimated based on the structure, but experimental verification is needed. For reference, ¹H and ¹³C NMR data for related compounds like benzaldehyde are well-documented.

-

Mass Spectrometry (MS): Mass spectrometry, particularly chemical ionization mass spectrometry (CIMS), is a sensitive technique for the detection of PANs.[7][14] In thermal dissociation-CIMS (TD-CIMS), the PAN molecule is thermally dissociated to the corresponding peroxyacyl radical and NO₂, and the radical is then detected.[7] The fragmentation pattern in electron ionization mass spectrometry would likely show fragments corresponding to the benzoyl cation (m/z 105) and other fragments resulting from the loss of the peroxy-nitrate group.

Atmospheric Chemistry and Reaction Pathways

This compound is a secondary pollutant formed in the troposphere through a series of photochemical reactions.

Formation of this compound

The formation of PBzN is initiated by the oxidation of aromatic hydrocarbons, such as toluene, which produces benzaldehyde as an intermediate. The subsequent reactions are as follows:

-

Initiation: The hydroxyl radical (•OH), a key atmospheric oxidant, attacks benzaldehyde, abstracting the aldehydic hydrogen to form a benzoyl radical (C₆H₅Ċ=O).

C₆H₅CHO + •OH → C₆H₅Ċ=O + H₂O

-

Peroxy Radical Formation: The benzoyl radical rapidly reacts with molecular oxygen (O₂) to form the benzoylperoxy radical (C₆H₅C(O)OO•).

C₆H₅Ċ=O + O₂ → C₆H₅C(O)OO•

-

PBzN Formation: The benzoylperoxy radical then combines with nitrogen dioxide (NO₂) in a reversible reaction to form this compound.

C₆H₅C(O)OO• + NO₂ ⇌ C₆H₅C(O)OONO₂

Atmospheric Decomposition of this compound

The primary sink for PBzN in the lower atmosphere is thermal decomposition. This reaction is highly temperature-dependent, with the lifetime of PBzN decreasing significantly as temperature increases.[3][15]

C₆H₅C(O)OONO₂ ⇌ C₆H₅C(O)OO• + NO₂

The decomposition of PBzN releases the benzoylperoxy radical and NO₂, which can then participate in other atmospheric reactions, including the formation of ozone. This reversible reaction allows PBzN to act as a reservoir for NOₓ, transporting it over long distances to remote areas where it can then be released and contribute to ozone production.[3]

Conclusion

This compound is a complex and important molecule in atmospheric chemistry. Its formation, transport, and decomposition play a crucial role in the distribution of nitrogen oxides and the production of photochemical smog. This guide has summarized the key chemical and physical properties of PBzN, provided an overview of its synthesis and handling, and detailed its atmospheric reaction pathways. Further research to obtain high-resolution experimental data for pure PBzN will be invaluable for a more complete understanding of this environmentally significant compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl nitrates (PANs) in the atmosphere | ORACLES [espo.nasa.gov]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. online.ucpress.edu [online.ucpress.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. Peroxide Lab Practices | Ohio University [ohio.edu]

- 13. researchgate.net [researchgate.net]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. researchgate.net [researchgate.net]

Gas-Phase Synthesis of Peroxybenzoyl Nitrate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer and Safety Advisory

WARNING: Peroxybenzoyl nitrate (B79036) (PBzN) is a powerful lachrymator and a member of the organic peroxide family. Organic peroxides are potentially explosive and can be sensitive to heat, shock, friction, and sparks.[1][2] This synthesis must only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective gloves.[1][2][3] A thorough risk assessment must be conducted before commencing any experimental work.

Introduction

Peroxybenzoyl nitrate (PBzN), C₇H₅NO₅, is a significant compound in the study of atmospheric chemistry as a component of photochemical smog.[2] In the laboratory, it serves as a valuable reference standard for atmospheric measurements, a source of benzoylperoxy radicals for kinetic studies, and a tool for investigating the biological effects of air pollutants. This guide provides an in-depth overview of a well-established gas-phase photochemical method for synthesizing PBzN for laboratory use.

The described protocol is adapted from the proven methods for the synthesis and purification of other peroxyacyl nitrates (PANs), which involve the photolysis of precursor gases followed by purification via preparative-scale gas chromatography. This method allows for the generation of a pure, isolated product suitable for precise experimental applications.

Synthesis Pathway and Mechanism

The gas-phase synthesis of this compound is achieved through the photochemical oxidation of a benzoyl radical precursor, such as benzaldehyde (B42025) (C₆H₅CHO), in the presence of nitrogen dioxide (NO₂) and oxygen (O₂). The reaction proceeds through a free-radical chain mechanism initiated by the photolysis of a radical source or the precursor itself.

The key reaction steps are:

-

Initiation: Generation of radicals. This can be achieved by photolyzing a precursor like chlorine (Cl₂) to produce chlorine atoms, which then abstract the aldehydic hydrogen from benzaldehyde.

-

Formation of Benzoyl Radical: The resulting radical attacks benzaldehyde to form a benzoyl radical (C₆H₅CO).

-

Formation of Benzoylperoxy Radical: The benzoyl radical rapidly combines with molecular oxygen (from the air or oxygen bath gas) to form the benzoylperoxy radical (C₆H₅C(O)OO•).

-

Formation of PBzN: The benzoylperoxy radical reversibly combines with nitrogen dioxide (NO₂) to yield this compound.

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of PBzN in a photolytic reactor, followed by purification. The entire procedure must be carried out in a darkened laboratory to prevent premature photodecomposition of the product.

Apparatus

The experimental setup consists of three main components: a gas handling system, a photolytic reactor, and a purification/collection system.

Figure 2: Experimental workflow for PBzN synthesis, purification, and storage.

Reagents and Materials

-

Oxygen (O₂): Zero-grade or ultra-high purity.

-

Nitrogen (N₂): Ultra-high purity, dry.

-

Benzaldehyde (C₆H₅CHO): High purity, freshly distilled.

-

Nitrogen Dioxide (NO₂): Sourced from a calibrated gas cylinder or generated as needed.

-

Initiator (optional but recommended): Chlorine (Cl₂) from a calibrated gas cylinder.

-

Photolytic Reactor: A multi-liter borosilicate glass or quartz vessel surrounded by ultraviolet lamps (e.g., "black lights" with emission centered around 365 nm).

-

Preparative Gas Chromatograph (GC): Equipped with a non-polar column (e.g., silicone-based) and a thermal conductivity detector (TCD).

-

Cold Traps: U-tubes or similar designed for immersion in Dewar flasks.

-

Dewar Flasks and Coolants: Liquid nitrogen or dry ice/acetone slurry.

Synthesis Procedure

-

System Purge: Thoroughly purge the entire gas handling system, reactor, and collection traps with dry, high-purity nitrogen to remove residual air and moisture.

-

Precursor Introduction: Introduce the reactants into the photolytic reactor using calibrated mass flow controllers. A continuous flow method is preferred. The gas stream is composed of the main oxygen carrier gas, with low concentrations of the precursors added.

-

Photolysis: Irradiate the gas mixture in the reactor. The UV lamps initiate the photochemical reactions. The residence time in the reactor is controlled by the total flow rate and the reactor volume. An eight-hour irradiation period is typically sufficient to produce a workable quantity of product.

-

Initial Product Trapping: Pass the effluent from the reactor through a cold trap immersed in liquid nitrogen. This will condense PBzN along with unreacted precursors and byproducts.

Purification Procedure

-

Sample Vaporization: Isolate the primary cold trap and allow it to warm slowly. This vaporizes the trapped contents into a stream of carrier gas (N₂) directed to the injection loop of the preparative gas chromatograph.

-

Chromatographic Separation: Inject the vaporized sample onto the GC column. The components will separate based on their volatility and interaction with the column's stationary phase. PBzN is typically one of the last compounds to elute. Byproducts may include benzoic acid, methyl nitrate, and unreacted benzaldehyde.

-

Collection of Pure PBzN: As the PBzN peak is detected by the TCD, divert the column effluent through a secondary cold trap immersed in liquid nitrogen. This selectively freezes out the pure PBzN.

-

Storage: Once the collection is complete, the pure PBzN in the secondary trap can be vaporized into a pre-passivated, evacuated high-pressure cylinder and diluted with dry nitrogen for storage. Store the cylinder at reduced temperatures (e.g., 4°C) to minimize thermal decomposition.

Quantitative Data and Characterization

The following tables summarize typical quantitative parameters for the synthesis and characterization of peroxyacyl nitrates, adapted for PBzN.

Table 1: Typical Reaction Conditions

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| Benzaldehyde Concentration | 100 - 400 | ppmv | Lower concentrations can improve yield by reducing side reactions. |

| NO₂ Concentration | 100 - 400 | ppmv | A near 1:1 ratio with the organic precursor is a good starting point. |

| Carrier Gas | Oxygen | - | |

| Total Pressure | ~760 | Torr | Atmospheric pressure operation is common. |

| Reactor Temperature | Ambient (20-25) | °C | |

| Irradiation Time | 4 - 8 | hours | For a batch or continuous run to generate sufficient product. |

| Estimated Yield | ~30 | % | Based on the limiting organic precursor; highly dependent on specific conditions.[1] |

Table 2: Product Characterization - Infrared Spectroscopy

| Compound | Band Location (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| This compound (PBzN) | ~1830 | C=O stretch |

| ~1730 | Asymmetric NO₂ stretch | |

| ~1290 | Symmetric NO₂ stretch | |

| ~1180 | C-O stretch |

| | ~790 | O-N stretch |

Note: Specific band locations can vary slightly. Data is representative for the peroxyacyl nitrate class.

Logical Relationships in Synthesis

The success of the synthesis depends on the careful control of several interconnected parameters. The diagram below illustrates the key logical relationships that influence the final product yield and purity.

Figure 3: Key parameter relationships influencing PBzN synthesis yield and purity.

References

Peroxybenzoyl Nitrate: A Technical Guide to its Health and Environmental Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxybenzoyl nitrate (B79036) (PBzN) is a member of the peroxyacyl nitrate (PAN) family of compounds, which are secondary pollutants formed in photochemical smog. This technical guide provides a comprehensive overview of the current scientific understanding of the health and environmental effects associated with PBzN exposure. While specific toxicological data for PBzN is limited, this document synthesizes available information and draws upon data from the broader class of PANs, particularly peroxyacetyl nitrate (PAN), to provide a thorough assessment. The guide details the atmospheric formation of PBzN, its role in tropospheric chemistry, and its documented effects as a potent eye irritant. Experimental methodologies, where available, are described, and key data are presented in tabular format for clarity. Furthermore, this guide includes visualizations of the chemical formation pathway and a putative cellular signaling pathway for eye irritation to aid in the understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating the current knowledge on peroxybenzoyl nitrate and highlighting areas where further research is needed.

Introduction

This compound (PBzN) is a significant, albeit less abundant, member of the peroxyacyl nitrate (PAN) family of atmospheric pollutants.[1] PANs are hallmark secondary pollutants of photochemical smog, formed through complex chemical reactions involving volatile organic compounds (VOCs), nitrogen oxides (NOx), and sunlight.[1] PBzN, specifically, is derived from the photooxidation of aromatic hydrocarbons such as toluene, styrene, and benzaldehyde.[2]

Like other PANs, PBzN is a powerful respiratory and eye irritant.[1] In fact, it has been reported to be a severe eye irritant, significantly more potent than formaldehyde.[3] The presence of PBzN and other PANs in urban and downwind rural atmospheres has implications for human health and ecosystem vitality. Their ability to act as a reservoir for NOx allows for the long-range transport of these pollutants, contributing to ozone formation far from the original emission sources.[1]

This technical guide provides an in-depth review of the health and environmental effects of PBzN exposure, with a focus on quantitative data, experimental methodologies, and the underlying chemical and biological pathways.

Atmospheric Formation and Fate

This compound is not directly emitted into the atmosphere but is formed through a series of photochemical reactions. The process is initiated by the oxidation of aromatic hydrocarbons, leading to the formation of the benzoylperoxy radical (C₆H₅C(O)OO•). This radical then reacts with nitrogen dioxide (NO₂) in a reversible reaction to form this compound.[1]

The stability of PBzN in the atmosphere is highly dependent on temperature. At lower temperatures, it is relatively stable, allowing for long-range transport. At higher temperatures, it undergoes thermal decomposition, releasing the benzoylperoxy radical and NO₂.[1] This decomposition process makes PBzN a significant reservoir and transport agent for NOx in the troposphere, contributing to the formation of ozone in regions downwind of urban pollution sources.[1]

Chemical Formation Pathway

The formation of this compound can be summarized in the following steps:

-

Initiation: Hydroxyl radicals (•OH), abundant in the sunlit atmosphere, attack an aromatic hydrocarbon (e.g., toluene), abstracting a hydrogen atom to form a benzyl (B1604629) radical.

-

Peroxy Radical Formation: The benzyl radical rapidly reacts with molecular oxygen (O₂) to form a benzoylperoxy radical.

-

PBzN Formation: The benzoylperoxy radical then combines with nitrogen dioxide (NO₂) to form this compound.

Health Effects of this compound Exposure

The primary documented health effect of this compound is its potent activity as an eye irritant. Information on its respiratory and systemic toxicity is scarce, and much of the understanding is extrapolated from studies on peroxyacetyl nitrate (PAN), the most abundant PAN in the atmosphere.

Ocular Irritation

This compound is a powerful lachrymator, causing significant eye irritation even at very low concentrations.[1] One report suggests that PBzN is approximately 200 times more irritating to the eyes than formaldehyde.[3]

Table 1: Quantitative Data on the Ocular Irritancy of this compound

| Compound | Concentration (ppm) | Observed Effect | Reference |

| This compound | 0.02 | Moderate to severe conjunctival irritation | [3] |

The precise cellular mechanisms by which PBzN causes eye irritation have not been fully elucidated. However, based on the known effects of other volatile organic compounds and air pollutants on the ocular surface, a plausible signaling pathway can be proposed. This pathway likely involves the induction of oxidative stress and an inflammatory response.

Respiratory Effects

While PANs, in general, are known to be respiratory irritants, specific quantitative data for this compound is lacking. Studies on peroxyacetyl nitrate (PAN) can provide some insight into the potential respiratory effects of PBzN.

Table 2: Inhalation Toxicity Data for Peroxyacetyl Nitrate (PAN) (as a proxy for PBzN)

| Species | Exposure Duration | LC30 (mg/m³) | NOAEL (mg/m³) (subchronic) | LOAEL (mg/m³) (subchronic) | Health Effects | Reference |

| Mouse | 2 hours | 718-743 | - | - | Severe lung lesions, damage to upper respiratory tract epithelium | [4] |

| Rat | 4 hours | 470 | 0.99 | 4.95 | Pathological and histological changes in the nasal passages | [4] |

Systemic Effects

There is currently no available data on the systemic toxicity of this compound.

Environmental Effects

The primary environmental impact of this compound is its role in the transport and formation of tropospheric ozone. As a relatively stable reservoir for NOx, PBzN can be transported over long distances from urban and industrial sources to more remote areas.[1] During transport, it can decompose, releasing NOx, which then participates in photochemical reactions that produce ozone.[1]

Atmospheric Lifetime and Transport

The atmospheric lifetime of PBzN is primarily determined by its thermal decomposition rate, which is highly temperature-dependent. In colder regions of the atmosphere, its lifetime is longer, facilitating long-range transport.[1]

Table 3: Environmental Fate Parameters of Peroxyacyl Nitrates (General)

| Parameter | Value/Description | Significance |

| Atmospheric Lifetime | Highly variable, dependent on temperature. Longer at colder temperatures. | Allows for long-range transport of NOx. |

| Primary Sink | Thermal decomposition. | Releases NOx and peroxyacyl radicals. |

| Contribution to Ozone | Acts as a NOx reservoir, contributing to ozone formation in downwind areas. | Impacts air quality on a regional scale. |

Experimental Protocols

Synthesis and Purification of this compound

For toxicological and environmental studies, a pure sample of this compound is required. A general procedure for the synthesis of PANs involves the photolysis of a precursor aldehyde or ketone in the presence of a source of NOx in a controlled reaction chamber. The product is then typically purified using gas chromatography.

Acute Eye Irritation Testing (General Protocol)

The assessment of a chemical's potential to cause eye irritation is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Conclusion and Future Directions

This compound is a potent eye irritant and a significant component of photochemical smog with the potential to impact human health and the environment. While its role in atmospheric chemistry as a reservoir for NOx is recognized, there is a notable lack of specific quantitative data on its health effects beyond ocular irritation. The majority of the available toxicological data pertains to peroxyacetyl nitrate, which serves as a useful but incomplete proxy.

To better understand and mitigate the risks associated with PBzN exposure, further research is critically needed in the following areas:

-

Quantitative Toxicity Studies: In vivo and in vitro studies are required to determine the acute and chronic respiratory and systemic toxicity of PBzN.

-

Detailed Mechanistic Studies: Research into the specific cellular and molecular mechanisms of PBzN-induced eye irritation and potential respiratory effects is necessary.

-

Atmospheric Chemistry: More precise measurements and modeling of the atmospheric lifetime, reaction rates, and Photochemical Ozone Creation Potential (POCP) of PBzN are needed to accurately assess its environmental impact.

-

Exposure Assessment: Enhanced monitoring of ambient concentrations of PBzN in various urban and rural environments would provide a better understanding of human and ecosystem exposure levels.

A more complete understanding of the health and environmental effects of this compound will enable more accurate risk assessments and the development of more effective air quality management strategies.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition Products of Peroxybenzoyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxybenzoyl nitrate (B79036) (PBzN), an aromatic member of the peroxyacyl nitrate (PAN) family, is a significant compound in atmospheric chemistry and has potential implications in toxicological and pharmacological research due to its role as a source of reactive nitrogen and oxygen species. A thorough understanding of its thermal stability and the products of its decomposition is crucial for accurately modeling its atmospheric lifetime and for harnessing or mitigating its chemical reactivity in various scientific applications. This technical guide provides a comprehensive overview of the thermal decomposition of PBzN, detailing its kinetic parameters, decomposition products, and the experimental methodologies used for its study.

Thermal Stability of Peroxybenzoyl Nitrate

The thermal stability of this compound is primarily governed by the unimolecular dissociation of the peroxy-nitrate bond, which is the weakest bond in the molecule. The decomposition is a first-order process, and its rate is highly dependent on temperature.

Quantitative Decomposition Data

The thermal decomposition of this compound can be described by the following equilibrium reaction:

C₆H₅C(O)OONO₂ ⇌ C₆H₅C(O)OO• + NO₂

The temperature-dependent rate constant for the decomposition of PBzN in the gas phase was determined by Ohta and Mizoguchi (1981). The Arrhenius expression for the first-order rate constant (k₁) is:

k₁ = 8.5 x 10¹⁴ exp(-25200 / RT) s⁻¹

where:

-

R is the ideal gas constant (1.987 cal mol⁻¹ K⁻¹)

-

T is the temperature in Kelvin

The following table summarizes the calculated first-order rate constants (k₁) and half-lives (t₁/₂) of this compound at various temperatures.

| Temperature (K) | Temperature (°C) | Rate Constant (k₁) (s⁻¹) | Half-life (t₁/₂) (s) | Half-life (t₁/₂) (min) |

| 290.3 | 17.15 | 1.12 x 10⁻⁴ | 6188 | 103.1 |

| 293.2 | 20.05 | 2.13 x 10⁻⁴ | 3255 | 54.3 |

| 295.2 | 22.05 | 3.52 x 10⁻⁴ | 1969 | 32.8 |

| 298.2 | 25.05 | 7.50 x 10⁻⁴ | 924 | 15.4 |

| 301.2 | 28.05 | 1.54 x 10⁻³ | 450 | 7.5 |

| 304.7 | 31.55 | 3.51 x 10⁻³ | 197 | 3.3 |

Decomposition Products of this compound

The thermal decomposition of this compound initially yields a benzoylperoxy radical (C₆H₅C(O)OO•) and nitrogen dioxide (NO₂). The subsequent reactions of the highly reactive benzoylperoxy radical determine the final product distribution, which is significantly influenced by the presence of other species, particularly nitric oxide (NO).

Primary and Secondary Decomposition Products

In the absence of NO:

-

Primary Products:

-

Benzoylperoxy radical (C₆H₅C(O)OO•)

-

Nitrogen dioxide (NO₂)

-

-

Secondary Products: The benzoylperoxy radical can undergo self-reaction or react with other available species. In the absence of significant sinks, it can lead to the formation of:

-

Benzoyloxy radicals (C₆H₅C(O)O•) and subsequent products like benzoic acid and phenyl benzoate.

-

Recombination to form stable peroxides.

-

In the presence of NO:

The presence of nitric oxide provides a rapid reaction pathway for the benzoylperoxy radical, significantly altering the product distribution.

-

Primary Products:

-

Benzoylperoxy radical (C₆H₅C(O)OO•)

-

Nitrogen dioxide (NO₂)

-

-

Secondary Products:

-

The benzoylperoxy radical reacts with NO to form a benzoyloxy radical (C₆H₅C(O)O•) and additional nitrogen dioxide. C₆H₅C(O)OO• + NO → C₆H₅C(O)O• + NO₂

-

The benzoyloxy radical is unstable and can decompose to a phenyl radical (C₆H₅•) and carbon dioxide (CO₂). C₆H₅C(O)O• → C₆H₅• + CO₂

-

The phenyl radical can then react with NO₂ to form nitrobenzene (B124822) (C₆H₅NO₂). C₆H₅• + NO₂ → C₆H₅NO₂

-

A summary of the major decomposition products is presented in the table below.

| Condition | Primary Products | Major Secondary Products |

| Absence of NO | Benzoylperoxy radical, Nitrogen dioxide | Benzoyloxy radical, Benzoic acid, Phenyl benzoate |

| Presence of NO | Benzoylperoxy radical, Nitrogen dioxide | Benzoyloxy radical, Phenyl radical, Carbon dioxide, Nitrobenzene |

Experimental Protocols

The study of the thermal decomposition of this compound involves its synthesis, purification, and subsequent analysis of its decay and the formation of products under controlled conditions.

Synthesis of this compound

A common method for the gas-phase synthesis of this compound for kinetic studies is through the photolysis of a mixture containing benzaldehyde (B42025), nitrogen dioxide, and a source of chlorine atoms in the presence of air or oxygen.

Reactants:

-

Benzaldehyde (C₆H₅CHO)

-

Nitrogen dioxide (NO₂)

-

Chlorine (Cl₂)

-

Synthetic air (N₂/O₂ mixture)

Procedure:

-